molecular formula C15H25N3O5 B5560761 5-[((3S*,5R*)-3-(羟甲基)-5-{[(2-甲氧基乙基)(甲基)氨基]甲基}-1-哌啶基)羰基]-3-异恶唑醇

5-[((3S*,5R*)-3-(羟甲基)-5-{[(2-甲氧基乙基)(甲基)氨基]甲基}-1-哌啶基)羰基]-3-异恶唑醇

货号 B5560761
分子量: 327.38 g/mol
InChI 键: QPRRAWXDDQSPII-NEPJUHHUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of chemically similar compounds often involves ring opening followed by ring closure reactions, as demonstrated in the synthesis of novel pyrazolo and isoxazole derivatives. For instance, the synthesis of a related compound utilized a combination of domino 1,3-dipolar cycloaddition and elimination processes starting from specific nitrile oxides and enoates, offering a potential pathway for synthesizing complex isoxazolol derivatives (Ruano, Fajardo, & Martín, 2005).

Molecular Structure Analysis

Molecular structure analysis, including spectroscopic and quantum chemical studies, plays a crucial role in confirming the chemical structure of synthesized compounds. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are pivotal. For example, detailed spectral analysis and quantum studies on similar compounds have provided insights into their molecular configurations and stability through theoretical calculations (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

Chemical reactions involving isoxazoles and related structures can vary widely, from nucleophilic substitutions to cycloadditions. The reactivity of these compounds often depends on their specific functional groups and the presence of electron-donating or withdrawing substituents. Studies on isoxazole derivatives have highlighted their potential for undergoing various chemical transformations, leading to a diverse array of products with different properties (Pocar, Rossi, Scorca, & Trimarco, 1980).

Physical Properties Analysis

The physical properties of chemical compounds like melting points, boiling points, solubility, and crystal structure are essential for understanding their behavior in different environments and for application in material science. While specific data on 5-[((3S*,5R*)-3-(hydroxymethyl)-5-{[(2-methoxyethyl)(methyl)amino]methyl}-1-piperidinyl)carbonyl]-3-isoxazolol may not be readily available, analogous compounds have been studied to determine their physical characteristics, offering a basis for prediction (Quiroga, Portilla, Low, Cobo, & Glidewell, 2008).

科学研究应用

合成和化学性质

对类似化合物(如异恶唑和哌啶)的研究重点在于合成和评估其化学性质。Sørensen 等人(2000 年)关于 N, O-DiBoc β-酮羟肟酸环化生成 5-取代的 3-异恶唑醇(无副产物生成)的研究,突出了创新合成路线,这些路线可能与高纯度和高产率地生产该化合物的衍生物有关。这在开发具有特定化学性质的新药或材料中可能特别有用 (Sørensen, Falch, & Krogsgaard‐Larsen, 2000).

药理应用

已对结构相似的化合物(特别是含有异恶唑醇和哌啶单元的化合物)作为药理剂的潜力进行了研究。Mortensen 等人(2002 年)检查了一系列新颖的 5-(4-哌啶基)-3-异恶唑醇 (4-PIOL) 类似物对人 α1β2γ2S GABA(A) 受体的活性,证明了该化合物衍生物作为神经受体调节剂的潜力,并表明在治疗神经疾病中可能的应用 (Mortensen et al., 2002).

抗菌和抗炎活性

Bektaş 等人(2010 年)合成并评估了某些新的 1,2,4-三唑衍生物的抗菌活性,表明具有异恶唑环的化合物有潜力作为开发抗菌剂的基础。这表明所讨论化合物的衍生物也可能具有抗菌特性,值得通过有针对性的合成和测试进行探索 (Bektaş et al., 2010).

分子对接和抗癌研究

Karayel(2021 年)对苯并咪唑衍生物(与所讨论的化合物一样,含有杂环结构)进行了分子对接研究。这些研究旨在探索它们作为 EGFR 抑制剂的抗癌特性。这意味着结构相似的化合物也可以研究其在癌症治疗中的功效,突出了一个重要的研究应用领域 (Karayel, 2021).

属性

IUPAC Name

5-[(3S,5R)-3-(hydroxymethyl)-5-[[2-methoxyethyl(methyl)amino]methyl]piperidine-1-carbonyl]-1,2-oxazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O5/c1-17(3-4-22-2)7-11-5-12(10-19)9-18(8-11)15(21)13-6-14(20)16-23-13/h6,11-12,19H,3-5,7-10H2,1-2H3,(H,16,20)/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRRAWXDDQSPII-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)CC1CC(CN(C1)C(=O)C2=CC(=O)NO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCOC)C[C@H]1C[C@@H](CN(C1)C(=O)C2=CC(=O)NO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[((3S*,5R*)-3-(hydroxymethyl)-5-{[(2-methoxyethyl)(methyl)amino]methyl}-1-piperidinyl)carbonyl]-3-isoxazolol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。